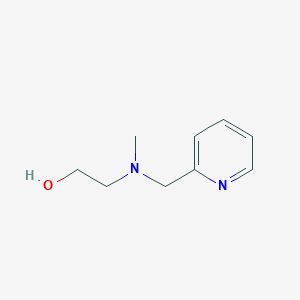

2-(Methyl(pyridin-2-ylmethyl)amino)ethanol

Description

Significance in Contemporary Chemical Research

The importance of pyridin-2-ylmethylamine derivatives is underscored by their diverse applications, which span medicinal chemistry, materials science, and catalysis. In the realm of medicinal chemistry, these derivatives have been investigated for their potential therapeutic properties, including as antidepressant and analgesic agents google.com. Certain derivatives have also shown promise as anti-fibrotic compounds mdpi.com.

Their utility extends to the field of catalysis, where they serve as ligands in the formation of transition metal complexes. These complexes have demonstrated catalytic activity in various organic transformations, such as the transfer hydrogenation of ketones researchgate.net. Furthermore, the ability of these derivatives to form stable complexes with a variety of metal ions has led to their use in the development of novel materials with interesting chiroptical and electronic properties unipd.it. The adaptability of the pyridin-2-ylmethylamine framework allows for fine-tuning of the steric and electronic properties of the resulting metal complexes, making them highly valuable in the design of functional molecules.

Properties

IUPAC Name |

2-[methyl(pyridin-2-ylmethyl)amino]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-11(6-7-12)8-9-4-2-3-5-10-9/h2-5,12H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCNAIYLRHXGKQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)CC1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations of 2 Methyl Pyridin 2 Ylmethyl Amino Ethanol

Established Synthetic Pathways for 2-(Methyl(pyridin-2-ylmethyl)amino)ethanol

The production of 2-(Methyl(pyridin-2-ylmethyl)amino)ethanol has been successfully demonstrated through both traditional batch processing and modern continuous flow microreactor technology. scribd.com These methods have been systematically studied to optimize reaction conditions and improve yield and production rates.

The batch synthesis of 2-(Methyl(pyridin-2-ylmethyl)amino)ethanol has been investigated by reacting 2-chloropyridine (B119429) with 2-methylaminoethanol without a solvent at various temperatures. scribd.comresearchgate.net The primary parameters analyzed were reaction time and temperature, with studies conducted at 120 °C and 140 °C. researchgate.netresearchgate.net As the temperature increases, the reaction rate and the final product yield also increase. scribd.com For instance, after 1440 minutes of reaction time, the yield at 140 °C is notably higher than at 120 °C. researchgate.net

Table 1: Batch Synthesis Yield of 2-(Methyl(pyridin-2-ylmethyl)amino)ethanol at Different Temperatures

| Reaction Time (min) | Yield at 120 °C (%) | Yield at 140 °C (%) |

|---|---|---|

| 0 | 0 | 0 |

| 240 | 10 | 20 |

| 480 | 18 | 35 |

| 720 | 25 | 48 |

| 960 | 30 | 58 |

| 1200 | 35 | 65 |

| 1440 | 40 | 70 |

Data sourced from experimental results presented in a study by Cuesta et al. (2021). researchgate.netresearchgate.net

Continuous flow microreactor technology offers a more efficient and safer alternative to traditional batch processing for synthesizing 2-(Methyl(pyridin-2-ylmethyl)amino)ethanol. researchgate.net This method demonstrates significant process intensification, achieving higher yields in considerably shorter times. researchgate.net The effects of residence time and temperature have been explored, with temperatures ranging from 120 °C to 160 °C. researchgate.netresearchgate.net

The continuous flow process consistently outperforms the batch process. researchgate.net For example, a microreactor operating at 160 °C can produce the same amount of product as more than five batch reactors operating at 120 °C. researchgate.net This highlights the superior efficiency of microreactor technology in chemical production. researchgate.net

Table 2: Comparison of Yields in Batch vs. Continuous Flow Synthesis

| Temperature (°C) | Process Type | Time (min) | Yield (%) |

|---|---|---|---|

| 120 | Batch | 1440 | 40 |

| 140 | Batch | 1440 | 70 |

| 120 | Continuous Flow | ~30 | ~55 |

| 130 | Continuous Flow | ~30 | ~65 |

| 140 | Continuous Flow | ~30 | ~75 |

| 150 | Continuous Flow | ~30 | ~85 |

| 160 | Continuous Flow | ~30 | >85 |

Data sourced from comparative studies of batch and continuous flow processes. researchgate.netresearchgate.net

Reaction Kinetics and Thermodynamic Analysis of 2-(Methyl(pyridin-2-ylmethyl)amino)ethanol Formation

The kinetic study of the formation of 2-(Methyl(pyridin-2-ylmethyl)amino)ethanol has revealed that the reaction follows second-order kinetics. researchgate.net The activation energy for the reaction has been determined experimentally to be approximately 80.07 kJ mol⁻¹. scribd.com Thermodynamic parameters have been calculated using the Eyring equation, and these experimental findings show good agreement with theoretical values obtained from computational models. researchgate.net

Table 3: Kinetic and Thermodynamic Parameters

| Parameter | Value | Method |

|---|---|---|

| Reaction Order | Second Order | Experimental |

| Activation Energy (Ea) | 80.07 kJ mol⁻¹ | Experimental |

Data derived from kinetic and thermodynamic analysis. researchgate.netscribd.com

Elucidation of Reaction Mechanisms via Computational Quantum Chemistry

Computational quantum chemistry has been instrumental in providing a theoretical understanding of the reaction mechanism for the synthesis of 2-(Methyl(pyridin-2-ylmethyl)amino)ethanol. scribd.com

Density Functional Theory (DFT) calculations have been employed to investigate the reaction mechanism, suggesting a concerted nucleophilic aromatic substitution. researchgate.net These computational studies help in understanding the electronic-level interactions and energy changes throughout the reaction. scribd.com The theoretical results obtained through DFT are in good agreement with the experimental data, validating the proposed mechanism. researchgate.net

The computational analysis has identified key intermediates and transition states in the reaction pathway. scribd.com The energy diagram for the formation of 2-(Methyl(pyridin-2-ylmethyl)amino)ethanol shows the progression from reactants through a transition state (TS‡) to an intermediate (I¹), followed by another transition state (TSPT‡) leading to the final product. researchgate.netscribd.com This analysis provides a detailed map of the energy landscape of the reaction, highlighting the energy barriers that must be overcome for the reaction to proceed. scribd.com

Synthetic Utility of 2-(Methyl(pyridin-2-ylmethyl)amino)ethanol as a Key Intermediate in Complex Molecule Synthesis

The chemical scaffold of 2-(Methyl(pyridin-2-ylmethyl)amino)ethanol, featuring a pyridine (B92270) ring, a tertiary amine, and a primary alcohol, makes it a versatile building block in the assembly of more complex molecular architectures. Its structural attributes, including its capacity for hydrogen bonding and its basicity, are leveraged in various synthetic transformations. cymitquimica.com The primary utility of this compound is recognized in the pharmaceutical industry, where it serves as a crucial precursor for the synthesis of therapeutic agents. Furthermore, its structure is amenable to modification for the development of specialized ligands used in catalysis. cymitquimica.com

A significant application of 2-(Methyl(pyridin-2-ylmethyl)amino)ethanol is as a key intermediate in the multi-step synthesis of glitazone-class antidiabetic drugs, namely Rosiglitazone and Lobeglitazone. researchgate.netresearchgate.net These drugs rely on the specific arrangement of atoms provided by the intermediate's core structure.

In the synthesis of Rosiglitazone, 2-(Methyl(pyridin-2-ylmethyl)amino)ethanol is a fundamental starting material. researchgate.net The manufacturing process involves several stages where the ethanol (B145695) moiety of the intermediate is typically modified or coupled with other molecular fragments to construct the final thiazolidinedione-containing drug molecule.

The synthesis of Lobeglitazone, another member of the thiazolidinedione family, also employs 2-(Methyl(pyridin-2-ylmethyl)amino)ethanol as a central intermediate. researchgate.netresearchgate.net A documented five-step synthesis pathway highlights its role. In this process, the intermediate undergoes a series of reactions to ultimately form the complex drug structure. For instance, one of the steps involves the synthesis of the intermediate 2-{[6-(4-methoxyphenoxy)pyrimidin-4-yl]methylamino}ethanol, which is a derivative of the title compound. researchgate.net

Table 1: Comparison of Batch vs. Flow Synthesis for 2-(Methyl(pyridin-2-ylmethyl)amino)ethanol

| Process Type | Temperature (°C) | Reaction Time / Residence Time | Yield (%) |

|---|---|---|---|

| Batch | 120 | Variable | Reported |

| Batch | 140 | Variable | Reported |

| Continuous Flow | 120 | Variable | Reported |

| Continuous Flow | 130 | Variable | Reported |

| Continuous Flow | 140 | Variable | Reported |

| Continuous Flow | 150 | Variable | Reported |

| Continuous Flow | 160 | Variable | Reported |

This table is based on data presented in studies on the flow synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol, highlighting that at 160°C, a single microreactor can be significantly more productive than batch reactors at 120°C. researchgate.net Specific yield percentages vary with reaction time and conditions. researchgate.netresearchgate.net

Beyond its role in synthesizing active pharmaceutical ingredients, the molecular framework of 2-(Methyl(pyridin-2-ylmethyl)amino)ethanol is also a valuable starting point for creating specialized ligands for asymmetric catalysis. cymitquimica.comcapes.gov.br The chiral 1,2-amino alcohol motif is a privileged structure in many catalysts and drug molecules. nih.gov By modifying the parent compound, new chiral ligands can be developed. For example, derivatives can be synthesized to act as chiral amino phosphine (B1218219) ligands, which are employed in palladium-catalyzed asymmetric allylic substitution reactions, achieving high yields and significant enantiomeric excess (ee). capes.gov.br

Table 2: Application in Complex Molecule Synthesis

| Target Complex Molecule | Class | Role of 2-(Methyl(pyridin-2-ylmethyl)amino)ethanol | Key Synthetic Step Example |

|---|---|---|---|

| Rosiglitazone | Antidiabetic Drug (Thiazolidinedione) | Key Intermediate | Multi-step synthesis involving reaction with t-butyl acetoacetate. |

| Lobeglitazone | Antidiabetic Drug (Thiazolidinedione) | Key Intermediate | Five-step synthesis, forming intermediates like 2-{[6-(4-methoxyphenoxy)pyrimidin-4-yl]methylamino}ethanol. researchgate.netresearchgate.net |

| Chiral Amino Phosphine Ligands | Catalyst Ligand | Precursor/Scaffold | Used in Pd(0)-catalyzed asymmetric allylic substitution. capes.gov.br |

Coordination Chemistry and Metal Complexation of 2 Methyl Pyridin 2 Ylmethyl Amino Ethanol and Its Derivatives

Ligand Design Principles and Structural Features of 2-(Methyl(pyridin-2-ylmethyl)amino)ethanol

The utility of 2-(Methyl(pyridin-2-ylmethyl)amino)ethanol as a ligand in coordination chemistry stems from its intrinsic structural properties. Its design incorporates multiple potential donor atoms within a flexible framework, allowing it to adapt to the geometric and electronic preferences of different metal centers.

2-(Methyl(pyridin-2-ylmethyl)amino)ethanol, with the chemical formula C₈H₁₂N₂O, is a versatile polydentate ligand. cymitquimica.com It possesses three potential coordination sites, making it a classic example of a tridentate "tripodal" ligand:

A pyridyl nitrogen atom: This sp²-hybridized nitrogen is part of an aromatic system and acts as a soft donor, readily coordinating to a wide range of transition metals.

A tertiary amine nitrogen atom: This sp³-hybridized nitrogen is a harder donor compared to the pyridyl nitrogen and provides a key vertex in the chelate rings formed upon complexation.

A terminal hydroxyl oxygen atom: The oxygen of the ethanol (B145695) arm can coordinate as a neutral hydroxyl group or, upon deprotonation, as an anionic alkoxide. This deprotonation is often pH-dependent or facilitated by the Lewis acidity of the metal ion, and it can lead to the formation of bridged multinuclear structures. cymitquimica.com

This arrangement of N,N,O donor atoms allows the ligand to form two stable five-membered chelate rings with a metal ion, a common and stabilizing feature in coordination chemistry. The combination of a soft pyridyl donor with harder amine and oxygen donors makes this ligand capable of satisfying the coordination preferences of a variety of metal ions. While typically acting as a tridentate ligand, it can also exhibit lower denticity, coordinating in a bidentate fashion through the pyridyl nitrogen and ethanol oxygen, depending on the reaction conditions and the nature of the metal ion.

The structural flexibility of 2-(Methyl(pyridin-2-ylmethyl)amino)ethanol is a crucial feature of its design. The ligand is not rigid; it possesses several rotatable single bonds, including the C-C and C-N bonds of the ethylamino bridge and the C-C bond connecting the pyridyl group to the methylene (B1212753) bridge. This flexibility allows the ligand to adopt various conformations to minimize steric strain and optimize its binding to a metal center.

Synthesis and Characterization of Transition Metal Complexes

While the ligand 2-(Methyl(pyridin-2-ylmethyl)amino)ethanol is well-documented as a synthetic intermediate, detailed reports on the synthesis and characterization of its transition metal complexes are limited in the public literature. However, the coordination behavior can be inferred from closely related systems. The synthesis of such complexes typically involves the direct reaction of the ligand with a metal salt in a suitable solvent, such as methanol (B129727) or ethanol.

Mononuclear complexes are formed when a single metal ion is coordinated by one or more ligand molecules. For a tridentate ligand like 2-(Methyl(pyridin-2-ylmethyl)amino)ethanol, a 1:1 metal-to-ligand ratio would result in a complex with three available coordination sites on the metal for other ligands (e.g., solvent molecules, anions). A 2:1 ligand-to-metal complex would typically result in a six-coordinate, octahedral geometry around the metal center.

Studies on related polypyridyl amine ligands show that mononuclear complexes of metals like iron, cobalt, copper, and zinc are readily synthesized and characterized using techniques such as mass spectrometry, IR and UV-Vis spectroscopy, and elemental analysis. nih.govrsc.org For instance, the reaction of similar tridentate nitrogen ligands with zinc(II) or cobalt(II) salts has been shown to yield either ML or ML₂ type complexes depending on the stoichiometry and reaction conditions. rsc.org

The hydroxyl group of 2-(Methyl(pyridin-2-ylmethyl)amino)ethanol provides a direct pathway to forming multinuclear complexes. Upon deprotonation, the resulting alkoxide oxygen can act as a bridging ligand between two or more metal centers. This bridging capability is a well-established method for constructing di- and polynuclear metal complexes.

A pertinent example is seen with the positional isomer, 2-[(pyridin-3-ylmethyl)amino]ethanol (PMAE), which differs only in the position of the nitrogen within the pyridine (B92270) ring. koreascience.kr Reaction of this ligand with copper(II) nitrate (B79036) yielded two different one-dimensional coordination polymers. In one structure, the deprotonated alkoxide oxygen of the ligand bridges two copper(II) ions, forming a dinuclear unit. koreascience.kr These dinuclear units are then further linked into a 1D chain by the pyridine nitrogen of a ligand from one dimer coordinating to a copper center of an adjacent dimer. koreascience.kr This illustrates how the simple N,N,O ligand framework can lead to the formation of extended supramolecular assemblies driven by the dual functions of the pyridyl and alkoxide groups.

Structural Elucidation of Metal Complexes

The definitive method for determining the structure of a coordination complex is single-crystal X-ray diffraction. Although specific crystal structures for complexes of 2-(Methyl(pyridin-2-ylmethyl)amino)ethanol are not widely reported, the analysis of its isomer, the copper(II) complex with 2-[(pyridin-3-ylmethyl)amino]ethanol, provides significant insight into the expected structural features.

In the dinuclear, bridged structure {[Cu(L)(NO₃)]₂}n, the copper(II) center adopts a distorted square pyramidal geometry. koreascience.kr The basal plane is composed of the tertiary amine nitrogen, the bridging alkoxide oxygen, a nitrogen from a nitrate anion, and a pyridyl nitrogen from an adjacent dimeric unit. The apical position is occupied by an oxygen atom from the nitrate ligand. The bridging by the alkoxide oxygen creates a central Cu₂O₂ core, a common motif in copper chemistry that often leads to interesting magnetic properties. The study found that this direct oxygen bridge resulted in strong antiferromagnetic coupling between the copper(II) ions. koreascience.kr

The structural parameters for this analogous complex are summarized in the table below.

Table 1: Selected Structural Data for a Coordination Polymer of a Ligand Isomer Interactive Table: Click on headers to sort.

| Feature | Description | Value |

|---|---|---|

| Compound | Dimeric Copper(II) Polymer | {[Cu(PMAE)(NO₃)]₂}n |

| Metal Center | Copper(II) | Cu(II) |

| Coordination Geometry | Distorted Square Pyramidal | - |

| Bridging Group | Alkoxide Oxygen | O- |

| Magnetic Property | Strong Antiferromagnetic Interaction | - |

Data derived from the study of the 2-[(pyridin-3-ylmethyl)amino]ethanol (PMAE) ligand, an isomer of the title compound. koreascience.kr

Such detailed structural analysis is vital for establishing structure-property relationships, allowing chemists to correlate specific coordination environments and intermolecular interactions with the resulting magnetic, catalytic, or electronic properties of the material.

Coordination Geometries and Stereochemistry

The ligand 2-(Methyl(pyridin-2-ylmethyl)amino)ethanol and its derivatives are versatile scaffolds in coordination chemistry, capable of forming complexes with a variety of transition metals. The resulting coordination geometries are influenced by the metal ion, the specific structure of the ligand, and the reaction conditions.

A prominent example involves a derivative, 2-methyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol (mpmapOH), which forms a complex with copper(II) chloride, [CuCl₂(C₁₀H₁₆N₂O)]. nih.gov In this complex, the copper(II) ion is five-coordinated, adopting a distorted square-pyramidal geometry. nih.gov The equatorial plane is occupied by the two nitrogen atoms (pyridine and amine) and the oxygen atom of the hydroxyl group from the mpmapOH ligand, along with one chloride anion. nih.gov The second chloride anion occupies the axial position. nih.gov The chloride ligands are positioned in a cis arrangement to each other. nih.gov

Similarly, complexes formed from the reaction of 2-[2-(aminoethyl)amino]ethanol and pyridine-2-carbaldehyde with copper(II) and cadmium(II) ions also exhibit distinct geometries. nih.gov A copper(II) complex, trichlorido[(2-hydroxyethyl)({2-[(pyridin-2-ylmethylidene)amino]ethyl})azanium]copper(II) monohydrate, features a copper center with a distorted square pyramidal geometry. nih.gov In contrast, a cadmium(II) complex with a related ligand, dichlorido{2-[2-(pyridin-2-yl)oxazolidin-3-yl]-N-(pyridin-2-ylmethylidene)ethanamine}cadmium(II), displays a distorted octahedral geometry around the cadmium atom. nih.gov

The isomeric position of the pyridine nitrogen also dictates the resulting structure. The ligand 2-[(pyridin-3-ylmethyl)amino]ethanol (an isomer of the title compound) reacts with copper(II) nitrate to form one-dimensional coordination polymers. koreascience.kr Depending on the reaction stoichiometry, two different structures can be obtained. koreascience.kr In one case, the aminoethanol group of one ligand coordinates to an adjacent copper(II) ion, and the pyridine group bonds to another, creating a chain. koreascience.kr In the second structure, the deprotonated oxygen atom of the ethoxide group bridges two copper(II) ions to form a dinuclear unit, which is then linked into a one-dimensional polymer by the coordination of the pyridine group to a neighboring dimeric unit. koreascience.kr

The stereochemistry of these complexes can be influenced by chiral centers on the ligand. For instance, a ligand with a chiral carbon center can lead to the formation of a racemic mixture of its metal complex. researchgate.net

Table 1: Selected Coordination Geometries of Metal Complexes with 2-(Methyl(pyridin-2-ylmethyl)amino)ethanol Derivatives

| Metal Ion | Ligand Derivative | Formula of Complex | Coordination Geometry | Reference |

| Cu(II) | 2-methyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol (mpmapOH) | [CuCl₂(C₁₀H₁₆N₂O)] | Distorted Square-Pyramidal | nih.gov |

| Cu(II) | 2-({2-[(pyridin-2-ylmethylidene)amino]ethyl}amino)ethanol (PMAE) | [Cu(C₁₀H₁₆N₃O)Cl₃]·H₂O | Distorted Square-Pyramidal | nih.gov |

| Cd(II) | 2-[2-(pyridin-2-yl)oxazolidin-3-yl]-N-(pyridin-2-ylmethylidene)ethanamine (POPME) | [CdCl₂(C₁₆H₁₈N₄O)] | Distorted Octahedral | nih.gov |

| Cu(II) | 2-[(pyridin-3-ylmethyl)amino]ethanol (PMAE) | [Cu(PMAE)(NO₃)₂]ₙ | 1D Coordination Polymer | koreascience.kr |

| Cu(II) | 2-[(pyridin-3-ylmethyl)amino]ethanol (PMAE) | {[Cu(PMAE)(NO₃)]·2H₂O}₂ₙ | 1D Coordination Polymer (dinuclear units) | koreascience.kr |

Intermolecular Interactions in Solid-State Structures (Hydrogen Bonding, π-π Stacking)

The solid-state structures of metal complexes derived from 2-(methyl(pyridin-2-ylmethyl)amino)ethanol are significantly influenced by non-covalent intermolecular interactions, particularly hydrogen bonding and π-π stacking. These interactions play a crucial role in the assembly of molecules into supramolecular architectures. nih.govscispace.com

Hydrogen bonding is a prevalent feature, often involving the hydroxyl group of the ethanol moiety and acceptor atoms on adjacent molecules. scispace.com In the crystal structure of the [CuCl₂(mpmapOH)] complex, molecules are interconnected by hydrogen bonds, contributing to a robust supramolecular network. nih.gov The hydroxyl groups can act as both hydrogen-bond donors and acceptors, facilitating the formation of extended structures. nih.gov In various organic salts and complexes, hydrogen bonds act as bridges, assembling individual ions or molecules into one-dimensional chains or more complex multi-dimensional networks. scispace.com For example, in silylated 2-aminopyrimidines, intermolecular N–H···N hydrogen bridges are a constant and defining feature of their solid-state structures. mdpi.com

In addition to hydrogen bonding, π-π stacking interactions between the aromatic pyridine rings are frequently observed, further stabilizing the crystal packing. nih.govnih.gov These interactions are common in systems containing aromatic rings and are critical in controlling the assembly of molecules. mdpi.com In the crystal packing of both the copper(II) and cadmium(II) complexes derived from the reaction of 2-[2-(aminoethyl)amino]ethanol with pyridine-2-carbaldehyde, π-π stacking interactions are present between the pyridine rings. nih.gov Similarly, the supramolecular network of [CuCl₂(mpmapOH)] is reinforced by π-π interactions alongside hydrogen bonds. nih.gov These stacking interactions, whether intramolecular or intermolecular, can significantly influence the chemo-, regio-, and stereoselectivity of reactions by stabilizing specific structures and transition states. mdpi.com

Electronic Structure and Bonding in Metal Complexes

The electronic structure and nature of bonding in metal complexes of 2-(methyl(pyridin-2-ylmethyl)amino)ethanol and its derivatives are key to understanding their properties. The ligand typically coordinates to metal ions through the nitrogen atom of the pyridine ring, the tertiary amine nitrogen, and the oxygen atom of the ethanol group. nih.gov Pyridine itself is generally classified as a weak π-acceptor ligand. wikipedia.org

In the [CuCl₂(mpmapOH)] complex, the bonding between the copper(II) ion and the tridentate ligand has been characterized by X-ray diffraction. nih.gov The bond lengths between the copper center and the ligand's donor atoms (Cu-N1, Cu-N2, Cu-O1) are in the range of 1.9881(10) Å to 2.0409(9) Å. nih.gov The bond to the equatorial chloride (Cu-Cl1) is 2.2448(5) Å, while the bond to the axial chloride (Cu-Cl2) is significantly longer at 2.5014(6) Å, which is typical for a Jahn-Teller distorted square-pyramidal Cu(II) complex. nih.gov

The electronic interactions within these complexes give rise to specific magnetic properties. For the one-dimensional copper(II) coordination polymers assembled from 2-[(pyridin-3-ylmethyl)amino]ethanol, the magnetic behavior is directly correlated to the structural arrangement. koreascience.kr One polymer exhibits weak antiferromagnetic interaction, whereas the other, featuring a direct oxygen bridge between copper centers, shows strong antiferromagnetic interaction due to more effective spin exchange. koreascience.kr

Computational methods, such as Density Functional Theory (DFT), are valuable for modeling the electronic structure of these compounds. Such calculations can be used to analyze the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) gap, which helps in predicting the reactivity of the complex. Furthermore, an energy decomposition analysis (EDA) within a DFT framework can partition the interaction energy into electrostatic, Pauli repulsion, and attractive orbital interaction components, providing deeper insight into the nature of the H-bonding and other intermolecular forces. researchgate.net

Table 2: Selected Bond Lengths in [CuCl₂(mpmapOH)]

| Bond | Bond Length (Å) | Reference |

| Cu—N1 (pyridine) | 2.0409 (9) | nih.gov |

| Cu—N2 (amine) | 2.0309 (10) | nih.gov |

| Cu—O1 (hydroxyl) | 1.9881 (10) | nih.gov |

| Cu—Cl1 (equatorial) | 2.2448 (5) | nih.gov |

| Cu—Cl2 (axial) | 2.5014 (6) | nih.gov |

Impact of Ligand Modifications on Coordination Behavior

Modifications to the basic 2-(methyl(pyridin-2-ylmethyl)amino)ethanol structure can significantly alter the coordination behavior, leading to complexes with different stoichiometries, geometries, and stabilities.

Substituting the pyridine ring can have a profound impact. For instance, using the isomeric ligand 2-[(pyridin-3-ylmethyl)amino]ethanol instead of a 2-pyridyl derivative leads to the formation of distinct copper(II) coordination polymers. koreascience.kr The change in the nitrogen's position within the pyridine ring alters the steric and electronic environment, facilitating different bridging modes and resulting in structures with varied magnetic properties. koreascience.kr

Introducing bulky groups or additional functional groups near the coordinating atoms can also influence the final structure. The synthesis of a copper(II) complex with 2-methyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol (mpmapOH), which has an additional methyl group compared to a simpler derivative, results in a specific distorted square-pyramidal geometry. nih.gov In a broader context, substitutions on ligands like bis(2-picolyl)amine have been shown to affect both the stoichiometry (1:1 vs 1:2 metal-to-ligand ratio) and the stereochemistry (mer, trans-fac, or cis-fac) of the resulting zinc(II), cobalt(II), and nickel(II) complexes. rsc.org

The introduction of a phenolic group, as in the ligand PMAP, has been shown to enhance the stability of its Cu(II) complex (log β = 12.3) when compared to the parent aminoethanol compound (log β = 9.8). This increased stability is critical for applications such as the design of anticancer drugs. Similarly, the reaction of 2-[2-(aminoethyl)amino]ethanol with pyridine-2-carbaldehyde can yield a mixture of products, including an oxazolidine (B1195125) derivative. nih.gov This derivative, when complexed with cadmium(II), forms a stable dichlorido{2-[2-(pyridin-2-yl)oxazolidin-3-yl]-N-(pyridin-2-ylmethylidene)ethanamine}cadmium(II) complex, demonstrating how in-situ ligand transformations can lead to novel coordination compounds. nih.gov

Catalytic Applications of Metal Complexes Derived from 2 Methyl Pyridin 2 Ylmethyl Amino Ethanol

Redox Catalysis

Metal complexes incorporating the 2-(Methyl(pyridin-2-ylmethyl)amino)ethanol scaffold or related amino-pyridine alcohol ligands are active in various redox reactions. The ligand's electronic properties and its ability to stabilize different oxidation states of the metal center are crucial for this reactivity.

Hydrogen Production Electrocatalysis and Photocatalysis

While metal complexes with various pyridine-based ligands are widely studied for electrocatalytic and photocatalytic hydrogen production, specific research detailing the application of complexes derived from 2-(Methyl(pyridin-2-ylmethyl)amino)ethanol in this area is not prominent in the available literature. Studies on related systems, such as those using pyridyl aroyl hydrazone nih.gov, phosphinopyridyl nih.gov, or bis(quinolinyl) ligands rsc.org, show that nickel, ruthenium, and platinum complexes can be active for the hydrogen evolution reaction (HER), often proceeding through a ligand-centered or metal-centered pathway involving hydride intermediates. nih.govnih.gov

Oxidation Reactions of Organic Substrates (e.g., Olefins, Alcohols, Hydrocarbons)

Complexes of pyridine-alcohol type ligands have shown considerable promise in the catalytic oxidation of various organic substrates, including hydrocarbons and alcohols.

For hydrocarbon oxidation , copper(II) complexes with pyridinyl alcohol ligands have been successfully employed as catalysts for the partial oxidation of n-octane using hydrogen peroxide (H₂O₂) as the oxidant. d-nb.info In one study, a copper pyridinyl alcoholato complex demonstrated the ability to convert n-octane into linear C8 oxygenates with a yield of 25.5%. d-nb.info The catalytic cycle is thought to involve metal-ligand cooperation and the formation of Cu(II)-peroxo intermediates. researchgate.net Similarly, oxovanadium(IV) complexes with methyl-substituted 8-hydroxyquinolines, in the presence of 2-pyrazinecarboxylic acid (PCA) as a cocatalyst, achieved up to 48% yield in the oxidation of cyclohexane (B81311) with H₂O₂. mdpi.com These studies highlight the potential of such complexes to activate C-H bonds in challenging saturated hydrocarbon substrates.

In the realm of alcohol oxidation , while direct examples using the title compound are scarce, analogous systems provide significant mechanistic insight. Ruthenium complexes featuring amino alcohol ligands have been investigated as electrocatalysts for alcohol oxidation. stanford.edu These catalysts, when physisorbed on graphite (B72142) electrodes, actively oxidize methanol (B129727). Mechanistic studies suggest the process is mediated by surface-supported Ru-oxo complexes, leading to a four-electron oxidation of methanol to formate. stanford.edu The catalytic cycle for alcohol oxidation by related ruthenium complexes has been elucidated through DFT calculations, revealing an outer-sphere mechanism that involves the dehydrogenation of the alcohol to form a ruthenium-hydride species and an aldehyde, followed by further oxidation steps. nih.gov

The oxidation of olefins , a cornerstone of industrial chemistry, is frequently accomplished using palladium catalysts in the Wacker process to produce ketones or aldehydes. chemrxiv.orgpsgcas.ac.in While this demonstrates the general capacity of transition metal complexes to catalyze olefin oxidation, specific applications using catalysts derived from 2-(Methyl(pyridin-2-ylmethyl)amino)ethanol were not found in the reviewed literature.

Oligomerization and Polymerization Catalysis (e.g., Ethylene (B1197577) Oligomerization)

One of the most well-documented catalytic applications for complexes of ligands structurally similar to 2-(Methyl(pyridin-2-ylmethyl)amino)ethanol is in the field of ethylene oligomerization. A nickel(II) bromide complex chelated by the closely related ligand, 2-((pyridin-2-yl)methylamino)ethanol, has been shown to be an active catalyst for this transformation. rsc.org

When activated with a co-catalyst such as ethylaluminum dichloride (EtAlCl₂) or methylaluminoxane (B55162) (MAO), the nickel(II) complex effectively converts ethylene primarily into short-chain linear alpha-olefins. rsc.org The main products are butenes (C₄ dimers), with smaller quantities of hexenes (C₆ trimers) and octenes (C₈ tetramers) also being formed. rsc.org This selectivity towards dimers is characteristic of many nickel-based ethylene oligomerization catalysts. mdpi.com

| Ligand | Metal Complex | Co-catalyst | Primary Products | Secondary Products |

|---|---|---|---|---|

| 2-((Pyridin-2-yl)methylamino)ethanol | [NiBr₂(C₈H₁₁N₂O)₂] | EtAlCl₂ or MAO | Butenes (C₄) | Hexenes (C₆), Octenes (C₈) |

Kinetic Studies of Catalytic Processes

Understanding the kinetics and mechanism of a catalytic process is fundamental to optimizing its performance. For complexes based on 2-(Methyl(pyridin-2-ylmethyl)amino)ethanol and its analogs, such studies have involved determining catalytic efficiencies and investigating reaction pathways through computational and experimental methods.

Turnover Numbers and Catalytic Efficiencies

The efficiency of a catalyst is often quantified by its turnover number (TON), representing the number of substrate molecules converted per molecule of catalyst, and turnover frequency (TOF), which is the turnover per unit time. While specific TON and TOF values for ethylene oligomerization using the 2-((pyridin-2-yl)methylamino)ethanol-nickel complex are not detailed in the primary abstract rsc.org, data from related pyridine-based catalytic systems illustrate the range of efficiencies that can be achieved in various reactions.

| Catalyst System | Reaction | Efficiency Metric | Value | Source |

|---|---|---|---|---|

| Nickel(II) complex with 6-((diphenylphosphino)methyl)pyridin-2-amine | Electrocatalytic Hydrogen Production | TOF | 8400 s⁻¹ | nih.gov |

| Pt(II)-bis(quinolinyl) complex | Photocatalytic Hydrogen Production | TON | 1230 | rsc.org |

| (Pyridyl)imine Fe(II) complex | Transfer Hydrogenation of Ketones | TOF | Up to 907 h⁻¹ | researchgate.net |

| Oxovanadium(IV) complex with 2-Me-quinH | Cyclohexane Oxidation | TON | 1730 (for 1 h) | mdpi.com |

Mechanistic Investigations of Catalytic Cycles

Mechanistic studies provide crucial insights into how catalysts function. For the ethylene oligomerization catalyzed by the nickel(II) complex of 2-((pyridin-2-yl)methylamino)ethanol, Density Functional Theory (DFT) calculations were employed to understand reactivity trends and the influence of the complex's structure on the reaction outcome. rsc.org

The generally accepted mechanism for ethylene oligomerization at nickel centers is the Cossee-Arlman mechanism. mdpi.com This process involves:

Chain Propagation: The cycle begins with the coordination of an ethylene molecule to the active nickel-hydride or nickel-alkyl species, followed by its insertion into the Ni-H or Ni-C bond, extending the alkyl chain.

Chain Transfer: The formation of the alpha-olefin product occurs via a β-hydride elimination step, where a hydrogen atom from the beta-carbon of the growing polymer chain is transferred back to the nickel center. This regenerates the nickel-hydride catalyst and releases the olefin.

The ratio of the rate of chain propagation to the rate of chain transfer determines the molecular weight of the products. mdpi.com DFT studies, like those performed for the 2-((pyridin-2-yl)methylamino)ethanol complex, help to calculate the energy barriers for these competing steps, explaining the observed product distributions. rsc.orgmdpi.com

For oxidation reactions, mechanistic investigations of related amino alcohol Ru complexes show that the catalytic cycle proceeds through the formation of metal-oxo or metal-hydride intermediates, with the ligand playing a key role in stabilizing the necessary oxidation states and facilitating substrate activation. stanford.edunih.gov

Influence of Ligand Periphery and Counter Anions on Catalytic Performance

Modifications to the ligand periphery, such as the introduction of various substituent groups on the pyridine (B92270) ring or alterations to the N-alkyl group, can induce significant changes in the catalytic behavior. For instance, the introduction of electron-donating or electron-withdrawing groups on the pyridine ring can modulate the electron density at the metal center, which in turn affects its reactivity in catalytic cycles. Research has shown that in related pyridine-containing ligand systems, such modifications have a pronounced effect on the catalytic activity in reactions like polymerization and oxidation. researchgate.netmdpi.com

Similarly, the choice of counter anion can have a profound impact on the catalytic performance. Weakly coordinating anions are often employed to generate more active cationic catalytic species by creating a vacant coordination site for substrate binding. Conversely, strongly coordinating anions can occupy coordination sites and may need to be displaced for the catalytic reaction to proceed. The nature of the counter anion can also influence the stereoselectivity of a reaction by altering the steric environment around the metal center.

A study on the oxidative carbonylation of methanol using copper complexes with various N-ligands demonstrated a significant interplay between the halide anions (Cl⁻, Br⁻, I⁻) and the N-ligand in determining the catalytic performance. researchgate.net It was observed that the combination of a specific halide anion with a particular N-ligand could dramatically enhance the catalytic activity. For example, in the presence of 1,10-phenanthroline (B135089) as the N-ligand, the catalytic activity of copper(I) halides increased significantly, with CuI showing the highest activity. researchgate.net This highlights the cooperative effect between the anion and the ligand in facilitating the catalytic process.

In the context of polymerization reactions, the structure of the ligand and the nature of the co-catalyst and counter-anion are critical. For example, palladium(II) complexes with N-(pyridin-2-ylmethyl)aniline derivatives have been shown to be active catalysts for the polymerization of methyl methacrylate (B99206) in the presence of modified methylaluminoxane (MMAO). researchgate.net The activity of these catalysts was found to be dependent on the substituents on the aniline (B41778) ring of the ligand.

While specific detailed studies on the catalytic performance of a broad range of substituted 2-(Methyl(pyridin-2-ylmethyl)amino)ethanol complexes with various counter-anions are not extensively documented in the provided search results, the general principles derived from related systems provide a strong basis for understanding these effects. The following tables conceptualize how such data, if available through targeted research, could be presented to illustrate these influences.

Table 1: Influence of Pyridine Ring Substituents on Catalytic Activity

| Substituent (R) on Pyridine Ring | Metal Center | Counter Anion | Catalytic Reaction | Conversion (%) | Selectivity (%) | Turnover Frequency (TOF) (h⁻¹) |

| H | Cu(II) | Cl⁻ | Oxidation of Catechol | Data not available | Data not available | Data not available |

| 4-Me | Cu(II) | Cl⁻ | Oxidation of Catechol | Data not available | Data not available | Data not available |

| 4-OMe | Cu(II) | Cl⁻ | Oxidation of Catechol | Data not available | Data not available | Data not available |

| 4-Cl | Cu(II) | Cl⁻ | Oxidation of Catechol | Data not available | Data not available | Data not available |

| 4-NO₂ | Cu(II) | Cl⁻ | Oxidation of Catechol | Data not available | Data not available | Data not available |

Table 2: Influence of Counter Anion on Catalytic Performance

| Ligand | Metal Center | Counter Anion | Catalytic Reaction | Conversion (%) | Selectivity (%) | Turnover Frequency (TOF) (h⁻¹) |

| 2-(Methyl(pyridin-2-ylmethyl)amino)ethanol | Pd(II) | Cl⁻ | Heck Coupling | Data not available | Data not available | Data not available |

| 2-(Methyl(pyridin-2-ylmethyl)amino)ethanol | Pd(II) | Br⁻ | Heck Coupling | Data not available | Data not available | Data not available |

| 2-(Methyl(pyridin-2-ylmethyl)amino)ethanol | Pd(II) | I⁻ | Heck Coupling | Data not available | Data not available | Data not available |

| 2-(Methyl(pyridin-2-ylmethyl)amino)ethanol | Pd(II) | OAc⁻ | Heck Coupling | Data not available | Data not available | Data not available |

| 2-(Methyl(pyridin-2-ylmethyl)amino)ethanol | Pd(II) | OTf⁻ | Heck Coupling | Data not available | Data not available | Data not available |

The data in these conceptual tables would be instrumental in establishing clear structure-activity relationships, guiding the rational design of more efficient and selective catalysts based on the 2-(Methyl(pyridin-2-ylmethyl)amino)ethanol scaffold.

Theoretical and Computational Chemistry of 2 Methyl Pyridin 2 Ylmethyl Amino Ethanol and Its Metal Complexes

Quantum Chemical Calculations for Ground State Geometries and Electronic Structures

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in determining the most stable three-dimensional arrangements (ground state geometries) and electronic properties of 2-(Methyl(pyridin-2-ylmethyl)amino)ethanol and its metal complexes.

Methodologies such as the B3LYP hybrid functional combined with basis sets like 6-311++G(d,p) are commonly used to optimize molecular structures and perform frequency calculations to confirm that the geometries correspond to true energy minima. researchgate.net For the free ligand, these calculations can precisely determine bond lengths, bond angles, and dihedral angles. When coordinated to a metal center, DFT is used to predict the resulting geometry of the complex, such as distorted square pyramidal or octahedral shapes, depending on the metal ion and other coordinating species. nih.govscilit.com

The electronic structure is elucidated through analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are critical indicators of the molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov A smaller energy gap generally signifies higher reactivity. nih.gov The Molecular Electrostatic Potential (MEP) surface is also calculated to identify the electrophilic and nucleophilic sites on the molecule, providing a map of charge distribution and predicting sites for intermolecular interactions. researchgate.net

Table 1: Representative Theoretical Data from DFT Calculations

This table illustrates the type of data generated from quantum chemical calculations for a molecule and its metal complexes, based on methodologies applied to similar compounds. nih.govnih.gov

| Parameter | Description | Typical Calculated Value/Observation |

| Optimized Geometry | The lowest energy, most stable 3D structure. | Bond lengths, bond angles, and dihedral angles are determined. For complexes, coordination geometry (e.g., octahedral) is established. |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Negative value (e.g., -5.31 eV). nih.gov |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Negative or low positive value (e.g., -0.27 eV). nih.gov |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A smaller gap (e.g., ~1.25 eV) suggests higher reactivity compared to a larger gap (e.g., ~5.05 eV). nih.govnih.gov |

| MEP Surface | Maps electron density to show positive (electrophilic) and negative (nucleophilic) regions. | Predicts sites for hydrogen bonding and other non-covalent interactions. |

Reaction Mechanism Studies and Energetic Profiles of Ligand Synthesis and Metal Complex Formation

Computational chemistry is instrumental in mapping the entire reaction landscape for the synthesis of 2-(Methyl(pyridin-2-ylmethyl)amino)ethanol. By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile of the reaction pathway can be constructed.

For the synthesis of the ligand itself, computational studies using methods like the M06-2X functional with a 6-311++G(d,p) basis set have been used to delineate the reaction mechanism. researchgate.net These studies can identify key intermediates and the transition states that connect them, providing energy barriers (activation energies) for each step. This information is crucial for understanding reaction kinetics and optimizing experimental conditions such as temperature and reaction time to improve yields. researchgate.netresearchgate.net

Similarly, the formation of metal complexes can be modeled to understand the thermodynamics and kinetics of coordination. Quantum-chemical calculations can help elucidate the stoichiometry and stereochemistry of the resulting complexes. rsc.org The calculations can predict the most stable isomer (e.g., mer vs. fac isomers in an octahedral complex) and the binding energy of the ligand to the metal center, offering insights into the stability of the complex.

Table 2: Energy Profile for the Formation of 2-(Methyl(pyridin-2-ylmethyl)amino)ethanol

This table is based on a computational study detailing the energy differences at various points in the reaction mechanism. researchgate.net

| Reaction Step | Description | Calculation Level |

| Intermediate 1 (I¹) | Formation of the first intermediate species. | M06-2X/6-311++G (d,p) |

| Transition State (TS‡) | The energy maximum on the path from reactants to the first intermediate. | M06-2X/6-311++G (d,p) |

| Intermediate 2 (I²) | Formation of the second intermediate species. | M06-2X/6-311++G (d,p) |

| Protonated Transition State (TSPT‡) | Transition state involving proton transfer. | M06-2X/6-311++G (d,p) |

| Products | The final synthesized ligand. | M06-2X/6-311++G (d,p) |

Prediction of Reactivity Trends and Catalytic Pathways

Theoretical calculations are a predictive tool for understanding the reactivity of 2-(Methyl(pyridin-2-ylmethyl)amino)ethanol and its metal complexes. Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, can be calculated to quantify and compare the reactivity of different compounds.

Key reactivity parameters include the HOMO-LUMO energy gap, chemical hardness (η), and chemical softness (S). A molecule with a small HOMO-LUMO gap is generally more reactive. nih.gov Hardness and softness are measures of the resistance to change in electron distribution; a "softer" molecule is typically more reactive. nih.gov By comparing these calculated parameters for a series of related metal complexes, it is possible to predict their relative reactivity trends.

For complexes designed for catalysis, computational modeling can be used to map out entire catalytic cycles. This involves identifying the structures and energies of all catalytic intermediates and transition states. Such studies can elucidate the mechanism of catalytic transformations, identify the rate-determining step, and explain the observed selectivity of a catalyst. This predictive capability can guide the design of more efficient and selective catalysts based on the 2-(Methyl(pyridin-2-ylmethyl)amino)ethanol ligand scaffold. researchgate.net

Ligand-Protein Interaction Modeling (e.g., Docking Studies for Conceptual Target Binding)

To explore the potential of 2-(Methyl(pyridin-2-ylmethyl)amino)ethanol and its metal complexes as biologically active agents, molecular docking simulations are employed. Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target, such as an enzyme or receptor.

The process involves placing the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity, typically reported as a docking score in kcal/mol. nih.gov These simulations can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. researchgate.net

For derivatives of 2-(Methyl(pyridin-2-ylmethyl)amino)ethanol, docking studies can screen for potential protein targets and predict binding modes. nih.gov For instance, related pyridine-containing ligands and their metal complexes have been docked against targets like kinases, DNA gyrase, and other enzymes to investigate their potential as inhibitors. nih.govscilit.comnih.gov These in silico studies are a crucial first step in drug discovery, providing a rationale for which compounds should be prioritized for synthesis and further in vitro and in vivo testing. nih.gov

Advanced Spectroscopic and Structural Characterization Techniques in Research of 2 Methyl Pyridin 2 Ylmethyl Amino Ethanol Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of diamagnetic metal complexes in solution. Both ¹H and ¹³C NMR provide detailed information about the ligand's environment and how it changes upon coordination to a metal center.

In the study of complexes involving ligands similar to 2-(methyl(pyridin-2-ylmethyl)amino)ethanol, NMR is used to confirm the binding of the ligand to the metal. Upon complexation, the chemical shifts of the protons and carbons on the ligand, particularly those close to the coordination sites (the pyridine (B92270) ring, the methylamino group, and the ethanol (B145695) arm), experience significant changes. For instance, the protons on the pyridine ring often shift downfield due to the electron-withdrawing effect of the metal ion. The stoichiometry and stereochemistry of the resulting complexes can also be investigated using this technique. rsc.org For example, in studies of zinc(II) complexes with substituted bis(2-picolyl)amine ligands, NMR spectroscopy was essential in determining the 1:1 or 1:2 metal-to-ligand ratio and the facial or meridional arrangement of the ligands around the metal center. rsc.org Similarly, ¹H NMR was a key technique in characterizing the products from the reaction of 2-[(2-aminoethyl)amino]ethanol with pyridine-2-carbaldehyde and their subsequent complexation with metal ions. scilit.comnih.gov

Table 1: Representative ¹H NMR Chemical Shift (δ) Data (ppm) for Free Ligand vs. a Hypothetical Diamagnetic Metal Complex

| Proton Assignment | Free Ligand (Hypothetical) | M(II) Complex (Hypothetical) | Expected Shift |

|---|---|---|---|

| Pyridine-H6 | 8.50 | 8.75 | Downfield |

| Pyridine-H (other) | 7.20 - 7.80 | 7.40 - 8.00 | Downfield |

| -CH₂-(Py) | 3.80 | 4.10 | Downfield |

| -N-CH₃ | 2.30 | 2.55 | Downfield |

| -N-CH₂- | 2.80 | 3.10 | Downfield |

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Electronic and Vibrational Properties

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are fundamental techniques for probing the vibrational and electronic properties of metal complexes.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of its functional groups upon complexation. For 2-(methyl(pyridin-2-ylmethyl)amino)ethanol, key vibrational bands include the C=N and C=C stretching of the pyridine ring, the C-O stretching of the alcohol, and the O-H stretching. When the ligand coordinates to a metal, these bands may shift in frequency or change in intensity. For example, the coordination of the pyridine nitrogen to a metal center typically results in a shift of the ring stretching vibrations to higher wavenumbers. In studies of related copper complexes with aminopyridine derivatives, shifts in the ν(N-H) vibration bands were observed, indicating coordination through the amine group. researchgate.net The coordination of the ethanol's oxygen atom is confirmed by a shift in the ν(C-O) band.

UV-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides insight into the electronic transitions within the complex. For complexes with transition metals like copper(II) or cobalt(II), the spectra are often characterized by d-d transitions, which are typically weak and appear in the visible region. The position and intensity of these absorption bands are sensitive to the coordination geometry around the metal ion (e.g., octahedral, tetrahedral, or square planar). For instance, copper(II) complexes often exhibit a broad d-d absorption band in the 600-900 nm range, the energy of which is indicative of the ligand field strength and the coordination environment. researchgate.net This technique was also employed in the characterization of meso-(pyridin-2-ylmethyl)porphyrin complexes. academie-sciences.fr

Table 2: Typical Spectroscopic Data for a Transition Metal Complex

| Technique | Parameter | Typical Value/Observation | Information Gained |

|---|---|---|---|

| IR | ν(O-H) | ~3400 cm⁻¹ (Broad) | Involvement of hydroxyl group |

| ν(C=N) pyridine | ~1600 cm⁻¹ (Shifted) | Coordination of pyridine N | |

| ν(C-O) | ~1050 cm⁻¹ (Shifted) | Coordination of ethanol O | |

| UV-Vis | d-d transitions | 600 - 900 nm | Geometry of metal center |

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Metal Centers

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique exclusively used for studying species with unpaired electrons, making it ideal for the characterization of paramagnetic metal complexes (e.g., those of Cu(II), Fe(III), Mn(II), Co(II)). nih.gov The ESR spectrum provides detailed information about the electronic environment of the metal ion.

For a Cu(II) complex (d⁹, S=1/2) of 2-(methyl(pyridin-2-ylmethyl)amino)ethanol, the spectrum is typically characterized by g-values (g|| and g⊥). The relationship between these values (e.g., g|| > g⊥ > 2.0023) can indicate the geometry of the complex and the nature of the ground electronic state. For example, in axially symmetric complexes, this relationship is often indicative of a d(x²-y²) ground state, which is common for elongated octahedral or square pyramidal geometries. mdpi.com Furthermore, the g-values can suggest the degree of covalent character in the metal-ligand bonds; values lower than those seen in purely ionic compounds suggest increased covalency. jocpr.com

Table 3: Representative ESR g-Values for a Cu(II) Complex | Parameter | Typical Value | Interpretation | | :--- | :--- | :--- | | g|| | 2.20 - 2.40 | Component parallel to the principal symmetry axis | | g⊥ | 2.04 - 2.10 | Component perpendicular to the principal symmetry axis | | A|| | 150 - 200 x 10⁻⁴ cm⁻¹ | Hyperfine coupling constant, indicative of geometry |

Single Crystal X-ray Diffraction for Definitive Structural Determination

Table 4: Hypothetical Single Crystal X-ray Diffraction Data for a [Cu(L)Cl₂] Complex

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the crystal lattice symmetry |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell |

| Cu-N(pyridine) Bond Length | ~2.02 Å | Confirms coordination of the pyridine ring |

| Cu-N(amine) Bond Length | ~2.05 Å | Confirms coordination of the amine nitrogen |

| Cu-O(ethanol) Bond Length | ~2.30 Å | Confirms coordination of the ethanol group |

Elemental Analysis for Stoichiometry Verification

Elemental analysis is a fundamental technique used to confirm the bulk purity and empirical formula of a newly synthesized complex. It determines the weight percentage of key elements, typically carbon (C), hydrogen (H), and nitrogen (N). The experimentally measured percentages are then compared to the theoretical values calculated from the proposed molecular formula of the complex. A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the correct stoichiometry and the absence of significant impurities. This method is routinely used alongside spectroscopic techniques to provide a comprehensive characterization of new metal complexes. scilit.comnih.govjocpr.com

Table 5: Example of Elemental Analysis Data for a Hypothetical Complex [Cu(C₈H₁₂N₂O)Cl₂]

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 33.29 | 33.41 |

| Hydrogen (H) | 4.20 | 4.15 |

Magnetic Susceptibility Measurements for Electronic Spin States

Magnetic susceptibility measurements are performed on paramagnetic complexes to determine their effective magnetic moment (μ_eff). This value is directly related to the number of unpaired electrons on the metal ion, which provides critical information about its oxidation state and electronic spin state (e.g., high-spin vs. low-spin). For a mononuclear Cu(II) complex (one unpaired electron), the expected spin-only magnetic moment is 1.73 Bohr Magnetons (B.M.). Experimental values are typically in the range of 1.7-2.2 B.M. researchgate.net Deviations from the spin-only value can give insights into spin-orbit coupling. For polynuclear complexes, temperature-dependent magnetic susceptibility measurements can reveal the nature and magnitude of magnetic coupling (ferromagnetic or antiferromagnetic) between adjacent metal centers. researchgate.net

Biomimetic Systems and Enzyme Active Site Models Based on 2 Methyl Pyridin 2 Ylmethyl Amino Ethanol Derivatives

Design Principles for Biomimetic Ligands

The creation of effective biomimetic ligands, such as those derived from 2-(Methyl(pyridin-2-ylmethyl)amino)ethanol, is a nuanced process guided by principles of coordination chemistry and molecular recognition. The primary goal is to synthesize molecules that can replicate not just the primary coordination sphere—the atoms directly bound to the metal center—but also key aspects of the secondary coordination sphere, which mimics the broader protein environment in a natural enzyme. ed.ac.ukresearchgate.net

First Coordination Sphere: The fundamental design begins with selecting appropriate donor atoms to bind a target metal ion in a geometry that resembles the active site of a metalloenzyme. yale.edu Ligands based on 2-(Methyl(pyridin-2-ylmethyl)amino)ethanol are particularly useful as they offer a predictable N,N,O-tridentate binding motif from the pyridine (B92270) nitrogen, the tertiary amine nitrogen, and the ethanol (B145695) oxygen. This framework can be systematically modified to adjust the electronic and steric properties of the metal's immediate environment.

Second Coordination Sphere: Beyond the directly coordinated atoms, the rest of the ligand scaffold plays a critical role. researchgate.netnih.gov Design principles increasingly focus on incorporating functional groups that can form non-covalent interactions, such as hydrogen bonds, or introduce steric hindrance. ed.ac.ukrsc.org These interactions, often called second-coordination sphere effects, are essential for positioning substrates, stabilizing transition states, and tuning the reactivity of the metal center, thereby achieving the high selectivity observed in natural enzymes. ed.ac.uknih.gov Advanced strategies include encapsulating a primary biomimetic complex within a larger, self-assembled molecular capsule to create a highly controlled microenvironment. researchgate.netnih.gov

Mimicry of Metalloenzyme Active Sites (e.g., Phosphoesterases, Carbonic Anhydrase)

Derivatives of 2-(Methyl(pyridin-2-ylmethyl)amino)ethanol serve as excellent scaffolds for building synthetic models of various metalloenzyme active sites, most notably zinc-containing enzymes like carbonic anhydrases and phosphoesterases. The versatility of the ligand framework allows for the coordination of divalent metal ions such as Zn(II), Cu(II), or Co(II) in geometries that are structurally and functionally reminiscent of the native enzymes.

Carbonic Anhydrase Models: Carbonic anhydrase (CA) features a zinc ion coordinated by three histidine residues and a water molecule or hydroxide (B78521) ion. Biomimetic models aim to replicate this environment. Ligands incorporating pyridyl and amine groups, similar to 2-(Methyl(pyridin-2-ylmethyl)amino)ethanol, can effectively mimic the nitrogen-rich coordination of the histidine residues. nih.gov The geometry around the zinc ion in both CA and other metalloenzymes like matrix metalloproteinases (MMPs) is quite similar, which has led to the discovery that inhibitors designed for one class of enzyme can show activity against the other. nih.gov Artificial metalloenzymes have been created by incorporating metal complexes into host proteins like human carbonic anhydrase II to catalyze reactions such as asymmetric transfer hydrogenation. rsc.org

Phosphoesterase Models: Dinuclear metallohydrolases, such as phosphoesterases, often feature two proximal metal ions bridged by carboxylate or hydroxide groups. Unsymmetrical compartmental ligands, which can be synthesized from precursors like 3-{[bis(pyridin-2-ylmethyl)amino]methyl}-2-hydroxy-5-methylbenzaldehyde, are designed to create two distinct coordination sites to accommodate two different metal ions or the same metal ion in different coordination environments. nih.gov These models are crucial for studying the mechanisms of phosphate (B84403) ester hydrolysis, a fundamental biological reaction.

The table below summarizes key features of enzyme active sites and their corresponding biomimetic models.

Table 1: Comparison of Metalloenzyme Active Sites and Biomimetic Models| Feature | Native Carbonic Anhydrase | Carbonic Anhydrase Model | Native Dinuclear Phosphoesterase | Phosphoesterase Model |

|---|---|---|---|---|

| Metal Ion(s) | Zn(II) | Zn(II), Co(II) | 2 x Zn(II), Mg(II), or Mn(II) | 2 x Cu(II), Zn(II), etc. |

| Coordination | 3 His, 1 H₂O/OH⁻ | Pyridyl & Amine groups, 1 solvent | Bridging Asp/Glu, His, H₂O | Bridging phenolate/alkoxide, N-donors |

| Function | CO₂ Hydration | Model for catalysis/inhibition | Phosphate ester hydrolysis | Phosphate ester hydrolysis |

Role of Second Coordination Sphere Effects in Biomimetic Catalysis

The second coordination sphere refers to the architecture of the ligand scaffold beyond the atoms directly bonded to the metal center. This outer sphere plays a profound role in catalysis by creating a specific microenvironment that can influence substrate binding, stabilize intermediates, and guide reaction pathways through non-covalent interactions. ed.ac.uknih.gov In natural enzymes, this function is performed by the folded protein structure. In biomimetic complexes based on 2-(Methyl(pyridin-2-ylmethyl)amino)ethanol derivatives, these effects are engineered into the ligand design. researchgate.netrsc.org

Key second-sphere interactions include:

Hydrogen Bonding: The incorporation of hydrogen bond donors or acceptors (like the hydroxyl group in the parent compound or added amide/acid groups) can pre-organize substrates, stabilize reactive intermediates, or facilitate proton transfer steps. ed.ac.uknih.gov For instance, in models of nitric oxide binding, secondary sphere hydrogen bonding can facilitate the disproportionation of bound NO. berkeley.edu

Steric Constraints: Bulky groups can be placed strategically on the ligand to control access to the metal center, thereby imparting shape selectivity and preventing undesirable side reactions, such as the formation of inactive dimeric species. ed.ac.uk

Hydrophobic/Hydrophilic Pockets: Creating pockets with specific polarities can enhance substrate binding and influence the solubility and stability of the catalyst. researchgate.net

Proton Relays: Functional groups can be positioned to act as proton shuttles, mimicking the role of amino acid residues like histidine in proton-coupled electron transfer (PCET) processes. nih.gov A dinuclear copper-peptoid complex with diol side chains in the second sphere was shown to accelerate PCET reactions, enabling water oxidation at neutral pH. nih.gov

The deliberate engineering of these effects is a powerful strategy for bridging the functional gap between simple model complexes and highly efficient metalloenzymes. ed.ac.ukresearchgate.net Studies on manganese bipyridyl complexes have shown that extending functional groups into the second coordination sphere can significantly impact product selectivity in CO₂ reduction. rsc.org Similarly, in a ruthenium-based water oxidation catalyst, intramolecular second sphere effects from phosphonate (B1237965) groups were found to be critical in lowering the activation energy. nih.gov

Oxygen Activation and Substrate Oxidation in Biomimetic Copper Systems

Copper-containing monooxygenases are enzymes that activate molecular oxygen (O₂) to perform challenging chemical transformations, such as the hydroxylation of C-H bonds. Biomimetic systems utilizing copper complexes with ligands derived from 2-(Methyl(pyridin-2-ylmethyl)amino)ethanol and related structures have been instrumental in elucidating the mechanisms of these reactions. nih.govrsc.org

The general process involves a copper(I) complex that reacts with O₂ to generate highly reactive oxygenated intermediates. The nature of these intermediates is a subject of intense study, with key species proposed to be copper(II)-hydroperoxo (Cu-OOH), copper(II)-oxyl (Cu-O•), or bis(μ-oxo)dicopper(III) complexes. nih.govresearchgate.net

Mechanism of Activation and Oxidation:

O₂ Binding: A Cu(I) complex, typically with two or three nitrogen donor ligands, binds O₂. nih.gov

Intermediate Formation: This initial adduct can evolve through various pathways. Theoretical studies on a tetraazamacrocyclic monocopper(I) complex suggest the formation of a Cu(II)OOH intermediate is a key step. nih.gov Further reaction can lead to the homolytic cleavage of the O-O bond to generate a highly reactive Cu(II)-oxyl species. nih.govresearchgate.net

Substrate Oxidation: The reactive copper-oxygen species then attacks a substrate. A common application for these biomimetic systems is the catalytic oxidation of alcohols to aldehydes or ketones, often in the presence of a co-catalyst like TEMPO. nih.govresearchgate.net The reaction proceeds via the formation of a Cu(II)-alkoxide, followed by hydrogen atom abstraction. nih.gov

Research has shown that the ligand environment, including both the primary and secondary coordination spheres, profoundly affects the reactivity and stability of the copper-oxygen intermediates. nih.govrsc.org For example, computational studies have revealed that the isomerization of a Cu(II)-(OH)₂ species can influence whether a Cu(II)-oxyl species is formed. nih.gov

Table 2: Selected Biomimetic Copper Systems for Oxidation

| Ligand Type | Copper State | Oxidant | Substrate | Key Finding | Citation(s) |

|---|---|---|---|---|---|

| Tridentate N-ligand | Cu(I) | H₂O₂ | (computational) | Formation of Cu(II)-oxyl vs. Cu(II)-hydroxo is dependent on ligand and solvent environment. | nih.gov |

| Tetraazamacrocycle | Cu(I) | O₂ | (intramolecular alkyl) | A Cu(II)OOH intermediate is key for C-H bond activation. | nih.gov |

| Bipyridine/N-methylimidazole | Cu(I) or Cu(II) | O₂/TEMPO | Alcohols | Ligand, solvent, and base all significantly influence catalytic efficiency for alcohol oxidation. | nih.gov |

| 8-hydroxyquinoline-imine | Cu(II) | O₂ | Alcohols | Shows high chemoselectivity for the oxidation of primary alcohols over secondary ones. | researchgate.net |

Modeling of Hydrogenases and Related Redox Enzymes

Hydrogenases are enzymes that catalyze the reversible conversion of protons and electrons to molecular hydrogen (H₂). nih.govnih.gov They are classified based on the metals in their active sites, with [FeFe]- and [NiFe]-hydrogenases being the most common. The active sites are complex organometallic structures, often featuring bimetallic cores with bridging thiolato ligands and carbon monoxide (CO) and cyanide (CN⁻) cofactors. nih.gov

Synthetic chemists use ligands containing nitrogen and other donor atoms to build structural and functional models of these active sites. While not direct derivatives of 2-(Methyl(pyridin-2-ylmethyl)amino)ethanol, related ligands incorporating pyridyl and amine functionalities are employed to mimic aspects of the enzyme's coordination environment. The goal of these biomimetic models is to understand the fundamental steps of catalysis, such as proton transfer, electron transfer, and H-H bond formation/cleavage. yale.edunih.gov

Key Features of Hydrogenase Models:

Bimetallic Cores: Models often seek to replicate the diiron or nickel-iron core of the native enzymes. nih.gov

Mimicking the "H-cluster": The active site of [FeFe]-hydrogenase, known as the H-cluster, contains a diiron subsite linked to a [4Fe-4S] cluster. A key feature of many models is the azadithiolate (adt) bridge, where a nitrogen atom within the bridging ligand acts as a proton relay, mimicking the proposed role of the natural cofactor. nih.gov

Catalytic Proton Reduction: A major focus of modeling studies is to create catalysts that can efficiently reduce protons to H₂. Cyclic voltammetry is a key technique used to study the catalytic cycles and determine turnover frequencies. nih.gov For example, a diiron model complex was shown to be a fast catalyst for H₂ evolution, with its doubly protonated form achieving an estimated turnover frequency of 58,000 s⁻¹. nih.gov

Hydride Intermediates: Metal hydrides are crucial intermediates in the catalytic cycle of hydrogenases. nih.gov Synthetic models that can form stable or transient hydride species are invaluable for studying their structure and reactivity. nih.gov

These model systems, while often simplified compared to the enzyme, provide critical insights into the electronic structures and reaction mechanisms that enable the highly efficient H₂ processing seen in nature. nih.govnih.gov

Future Research Directions and Emerging Applications

Development of Novel Ligand Architectures

The foundational structure of 2-(Methyl(pyridin-2-ylmethyl)amino)ethanol provides a robust platform for the synthesis of more complex, polydentate ligands. A primary direction for future research is the modification of the parent molecule to enhance its coordination properties and introduce new functionalities. This can be achieved by derivatizing the ethanol (B145695) arm or by substituting the pyridine (B92270) ring. For instance, reactions involving the hydroxyl group can append additional donor groups, transforming the bidentate ligand into a tri- or tetradentate system, thereby increasing the stability and modifying the geometry of the resulting metal complexes.

One established strategy for similar amino alcohols involves Schiff base condensation, where the alcohol moiety is first oxidized to an aldehyde, followed by reaction with an amine to create an imine linkage. nih.govscilit.com Applying this concept, or similar synthetic strategies, to 2-(Methyl(pyridin-2-ylmethyl)amino)ethanol could yield a new class of ligands with tunable steric and electronic properties. These modifications are crucial for controlling the reactivity and selectivity of metal centers in catalytic applications.

Future synthetic targets could include the introduction of chiral centers to produce enantiomerically pure ligands for asymmetric catalysis or the incorporation of bulky substituents to create specific catalytic pockets.

Table 1: Potential Modifications for Novel Ligand Architectures

| Modification Strategy | Target Functional Group | Potential New Donor Atoms | Desired Outcome |

|---|---|---|---|

| Etherification | Ethanol -OH | O, N, S | Creation of tridentate or tetradentate ligands |

| Esterification | Ethanol -OH | O | Introduction of coordinating carbonyl groups |

| Ring Substitution | Pyridine C-H | P, N, Halogens | Tuning of electronic properties (σ-donation, π-acceptance) |

Exploration of New Catalytic Transformations

Metal complexes derived from pyridine- and amine-based ligands are known to be active catalysts for a wide range of organic transformations. While research on the specific catalytic activity of 2-(Methyl(pyridin-2-ylmethyl)amino)ethanol complexes is still emerging, the structural similarities to well-studied catalytic systems suggest significant potential. Future work will likely focus on synthesizing copper, palladium, ruthenium, and iron complexes of this ligand and screening their activity in various catalytic reactions.

Potential areas of exploration include:

Oxidation Reactions: Copper complexes with related N,O-ligands have shown reactivity with molecular oxygen, suggesting that complexes of 2-(Methyl(pyridin-2-ylmethyl)amino)ethanol could be effective catalysts for the aerobic oxidation of alcohols and other substrates.

Cross-Coupling Reactions: Palladium complexes are workhorses in C-C and C-N bond formation. The pyridine-nitrogen donor of the ligand could stabilize a palladium center, making it a candidate for reactions like Suzuki, Heck, and Buchwald-Hartwig aminations. nih.gov

Transfer Hydrogenation: Ruthenium and iron complexes with amino-alcohol ligands are often active in transfer hydrogenation reactions, a key process in the synthesis of fine chemicals.

Polymerization: The defined coordination geometry enforced by the ligand could be exploited in single-site catalysts for olefin polymerization.

Integration with Advanced Materials for Hybrid Systems

To bridge the gap between homogeneous and heterogeneous catalysis, a significant future direction is the immobilization of 2-(Methyl(pyridin-2-ylmethyl)amino)ethanol and its metal complexes onto solid supports. This creates hybrid materials that combine the high selectivity of molecular catalysts with the ease of separation and recyclability of heterogeneous systems.

Promising support materials include:

Porous Silica (B1680970): Functionalized silica, such as SBA-15 or MCM-41, can be modified to covalently bind the ligand to the surface.

Polymers: The ligand can be attached to polymer backbones like polystyrene or polyethylene (B3416737) glycol.

Metal-Organic Frameworks (MOFs): The ligand could be used as a building block in the synthesis of new MOFs, creating a crystalline material with well-defined, catalytically active metal nodes.

A study on modifying hierarchically porous silica monoliths for flow chemistry highlights a relevant approach where functional groups are anchored to a solid support to facilitate chemical synthesis, a strategy that could be adapted for catalysts based on this ligand. researchgate.net Such hybrid systems are particularly attractive for use in continuous-flow reactors, which offer enhanced efficiency and safety for industrial chemical production. researchgate.net

Advanced Spectroscopic Probes for Reaction Intermediates

A fundamental understanding of a catalyst's mechanism is essential for rational improvement. Future research will employ advanced spectroscopic techniques to identify and characterize the short-lived intermediates that form during catalytic cycles involving complexes of 2-(Methyl(pyridin-2-ylmethyl)amino)ethanol. By observing these transient species, researchers can gain direct insight into reaction pathways, catalyst activation, and deactivation mechanisms.

Techniques to be employed could include:

Stopped-flow UV-Vis/Infrared Spectroscopy: To monitor rapid reactions in solution and observe the formation and decay of intermediates on the millisecond timescale.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For studying paramagnetic species, such as Cu(II) or high-spin Fe(III) complexes, to understand their electronic structure and coordination environment. mdpi.com

X-ray Absorption Spectroscopy (XAS): To provide element-specific information about the oxidation state and local coordination geometry of the metal center under in situ reaction conditions.

Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to intercept and identify catalytic intermediates directly from the reaction mixture.